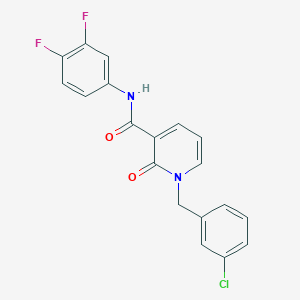

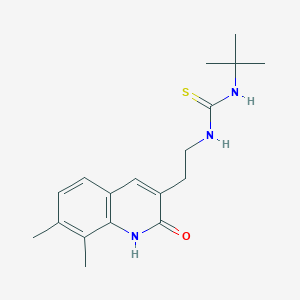

N1-(3-acetamidophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(3-acetamidophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide, also known as ADOX, is a chemical compound that has been widely used in scientific research. ADOX is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), an enzyme that plays a crucial role in the metabolism of S-adenosylmethionine (SAM), a major methyl donor in the body. Inhibition of SAHH by ADOX leads to the accumulation of SAH, which in turn inhibits SAM-dependent methyltransferases. ADOX has been used as a tool compound to investigate the role of SAHH in various biological processes, including epigenetic regulation, cancer, and viral infections.

Aplicaciones Científicas De Investigación

Structural and Chemical Properties

One study focused on Structural Investigations of derivatives closely related to N1-(3-acetamidophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide. The research highlighted the synthesis and crystal structures of compounds like N-(p-dimethylaminophenyl)-α-(3acetamido-4-nitrophenyl)nitrone and 3-acetamido-4-nitrobenzylpyridinium bromide. These compounds exhibit interesting intramolecular and intermolecular hydrogen bonding, which stabilizes their crystal structures, providing insights into their chemical behavior and potential applications in materials science or pharmaceutical development (Rusek et al., 2001).

Synthesis Methods

Another aspect of research on this compound involves Innovative Synthesis Techniques . For instance, studies have been conducted on the acetic acid-accelerated visible-light photoredox catalyzed N-demethylation of N,N-dimethylaminophenyl derivatives. This approach highlights a significant advancement in chemical synthesis, offering a more efficient method for modifying compounds, potentially impacting the manufacture of pharmaceuticals or fine chemicals (Wu et al., 2017).

Applications in Organic Synthesis

Amide Formation Techniques represent another area of application. Research into decarboxylative condensation of hydroxylamines and α-ketoacids for amide bond formation provides a new pathway for creating complex organic molecules, including those similar to this compound. This methodology could have broad implications for the synthesis of bioactive compounds or materials science (Ju et al., 2011).

Potential Therapeutic Applications

Research into Anticancer, Anti-Inflammatory, and Analgesic Activities of similar compounds, such as synthesized 2-(Substituted phenoxy) Acetamide Derivatives, has shown promising results. These compounds have been evaluated for their bioactivities, suggesting potential therapeutic applications for related chemical structures in treating various diseases (Rani et al., 2014).

Propiedades

IUPAC Name |

N'-(3-acetamidophenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c1-14(25)22-16-5-4-6-17(13-16)23-20(27)19(26)21-12-11-15-7-9-18(10-8-15)24(2)3/h4-10,13H,11-12H2,1-3H3,(H,21,26)(H,22,25)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDGTEGMVLYSPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-tert-Butyl (3-methyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B2744502.png)

![5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2744504.png)

![(E)-3-(3-(thiophen-2-yl)acryloyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2744505.png)

![N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2744507.png)

![N-benzyl-N-ethyl-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2744510.png)

![N-phenyl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2744513.png)

![2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2744518.png)